2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide
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Overview
Description
2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide is a complex carbohydrate derivative. This compound is notable for its unique structure, which includes an azide group, making it a valuable intermediate in various chemical and biological applications. The presence of both acetylamino and deoxy groups, along with the beta-D-galactopyranosyl and beta-D-glucopyranosyl moieties, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide typically involves multiple steps. One common method starts with the protection of hydroxyl groups on the glucopyranosyl and galactopyranosyl units. This is followed by the introduction of the azide group through nucleophilic substitution reactions. The acetylamino group is then introduced via acetylation reactions. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield. For example, the use of E461G-β-galactosidase has been reported to catalyze the synthesis of similar compounds with high efficiency . This method involves the reaction of 0-nitrophenyl-β-D-galactopyranoside with azide in the presence of the enzyme, followed by purification steps such as extraction, chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to replace the azide group.
Major Products
The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in molecular biology.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide involves its interaction with specific molecular targets, such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical assays and labeling techniques. Additionally, the acetylamino and deoxy groups can modulate the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-2-deoxy-D-galactose
- 2-Azido-2-deoxy-D-glucose
- 1-Azido-1-deoxy-beta-D-galactopyranoside
Uniqueness
Compared to these similar compounds, 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide is unique due to the presence of both acetylamino and deoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups with the azide moiety provides a versatile platform for various synthetic and research applications .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVRAOFCZKOGIO-LODBTCKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746927 |
Source
|
Record name | N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187988-46-1 |
Source
|
Record name | N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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